molecular formula C27H24N4O3 B11519513 4,4'-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11519513
M. Wt: 452.5 g/mol
InChI Key: VNFVEIVQZKEPFW-UHFFFAOYSA-N
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Description

The compound 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic molecule belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . This reaction yields high to excellent purity products, which are isolated by simple filtration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of eco-friendly catalysts, such as ammonium acetate, in ethanol has been reported to be efficient and yields high purity products . This method is advantageous due to its simplicity, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol exerts its effects is primarily through its interaction with biological molecules. The hydroxyl and phenyl groups allow it to form hydrogen bonds and π-π interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it has shown superior antioxidant and cytotoxic activities, making it a promising candidate for further research and development .

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

4-[(3-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C27H24N4O3/c1-17-23(26(33)30(28-17)20-11-5-3-6-12-20)25(19-10-9-15-22(32)16-19)24-18(2)29-31(27(24)34)21-13-7-4-8-14-21/h3-16,25,28-29,32H,1-2H3

InChI Key

VNFVEIVQZKEPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=CC=C3)O)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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